

A Technical Guide to Baloxavir-d4 for Research Applications

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Compound of Interest

Compound Name: Baloxavir-d4

Cat. No.: B12371271

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This technical guide provides researchers, scientists, and drug development professionals with essential information regarding **Baloxavir-d4**, a deuterated isotopologue of Baloxavir acid. It serves as a critical internal standard for the quantitative analysis of Baloxavir and its prodrug, Baloxavir marboxil. This document outlines suppliers, typical specifications from a Certificate of Analysis (CoA), and a detailed experimental protocol for its application in bioanalytical assays.

Sourcing and Specifications of Baloxavir-d4

Baloxavir-d4 (CAS No: 2415027-80-2) is the deuterium-labeled form of Baloxavir acid, the active metabolite of the influenza antiviral drug Baloxavir marboxil.^[1]^[2] Its primary application in a research setting is as an internal standard for quantitative analyses using techniques such as liquid chromatography-mass spectrometry (LC-MS).^[2]

Commercial Suppliers

A number of chemical suppliers specialize in providing stable isotope-labeled compounds for research and analytical purposes. The following table summarizes key suppliers for **Baloxavir-d4**.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Aquigen Bio Sciences	Baloxavir-D4	2415027-80-2	$C_{24}H_{15}D_4F_2N_3O_4S$	487.5	Provided with comprehensive characterization data; Sample CoA available.
MedChemExpress	Baloxavir-d4	2415027-80-2	$C_{24}H_{15}D_4F_2N_3O_4S$	487.51	Described as an internal standard for NMR, GC-MS, or LC-MS.[2]
TargetMol Chemicals Inc.	Baloxavir-d4	2415027-80-2	Not Specified	Not Specified	Product data sheet and MSDS are available for download.
BOC Sciences	Baloxavir-[d4]	2415027-80-2	Not Specified	Not Specified	Labeled as an isotope compound of Baloxavir.
Immunomart	Baloxavir-d4	Not Specified	Not Specified	Not Specified	Described as the deuterium-labeled Baloxavir.

Certificate of Analysis (CoA): Typical Data

A Certificate of Analysis for **Baloxavir-d4** provides critical data on the identity, purity, and quality of the compound. Researchers should always refer to the supplier-specific CoA for exact specifications. The table below outlines the typical parameters found in a CoA for **Baloxavir-d4**.

Parameter	Typical Specification	Method
Appearance	Off-white to yellow solid	Visual Inspection
Molecular Formula	C ₂₄ H ₁₅ D ₄ F ₂ N ₃ O ₄ S	---
Molecular Weight	~487.51	Mass Spectrometry
Purity (by HPLC)	≥98%	High-Performance Liquid Chromatography
Identity	Conforms to structure	¹ H-NMR, Mass Spectrometry
Isotopic Purity	≥99% atom % D	Mass Spectrometry
Solubility	Soluble in DMSO	---
Storage Condition	-20°C	---

Experimental Protocol: Quantification of Baloxavir in Human Plasma via LC-MS/MS

Baloxavir-d4 is essential for the accurate quantification of Baloxavir in biological matrices, such as human plasma, by correcting for variability during sample preparation and analysis. The following is a representative protocol for a liquid chromatography with tandem mass spectrometry (LC-MS/MS) bioanalytical method.

Materials and Reagents

- Baloxavir reference standard
- Baloxavir-d4** (Internal Standard, IS)
- Control human plasma (with anticoagulant, e.g., heparin)

- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure
- Protein precipitation solvent (e.g., ACN with 0.1% FA)

Preparation of Standards and Quality Controls

- Stock Solutions (1 mg/mL): Prepare primary stock solutions of Baloxavir and **Baloxavir-d4** (IS) in a suitable organic solvent like DMSO or methanol.
- Working Solutions: Serially dilute the primary stock solutions with a mixture of ACN and water (e.g., 50:50 v/v) to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a working solution of **Baloxavir-d4** at a fixed concentration (e.g., 100 ng/mL) in ACN/water.
- Calibration Curve and QC Samples: Spike control human plasma with the appropriate working standard solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, high concentrations).

Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.
- Add 20 µL of the **Baloxavir-d4** internal standard working solution to each tube and vortex briefly.
- Add 300 µL of the cold protein precipitation solvent (ACN with 0.1% FA).
- Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

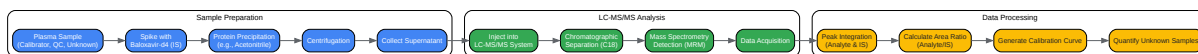
- LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A typical gradient might run from 5% B to 95% B over several minutes to ensure separation from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Detection: Multiple Reaction Monitoring (MRM).
 - Baloxavir Transition: Q1/Q3 to be determined (e.g., m/z 484.1 \rightarrow 337.1)
 - **Baloxavir-d4** Transition: Q1/Q3 to be determined (e.g., m/z 488.1 \rightarrow 341.1)

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Baloxavir) to the internal standard (**Baloxavir-d4**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. The concentration of Baloxavir in unknown samples is then determined by interpolating their peak area ratios from this curve.

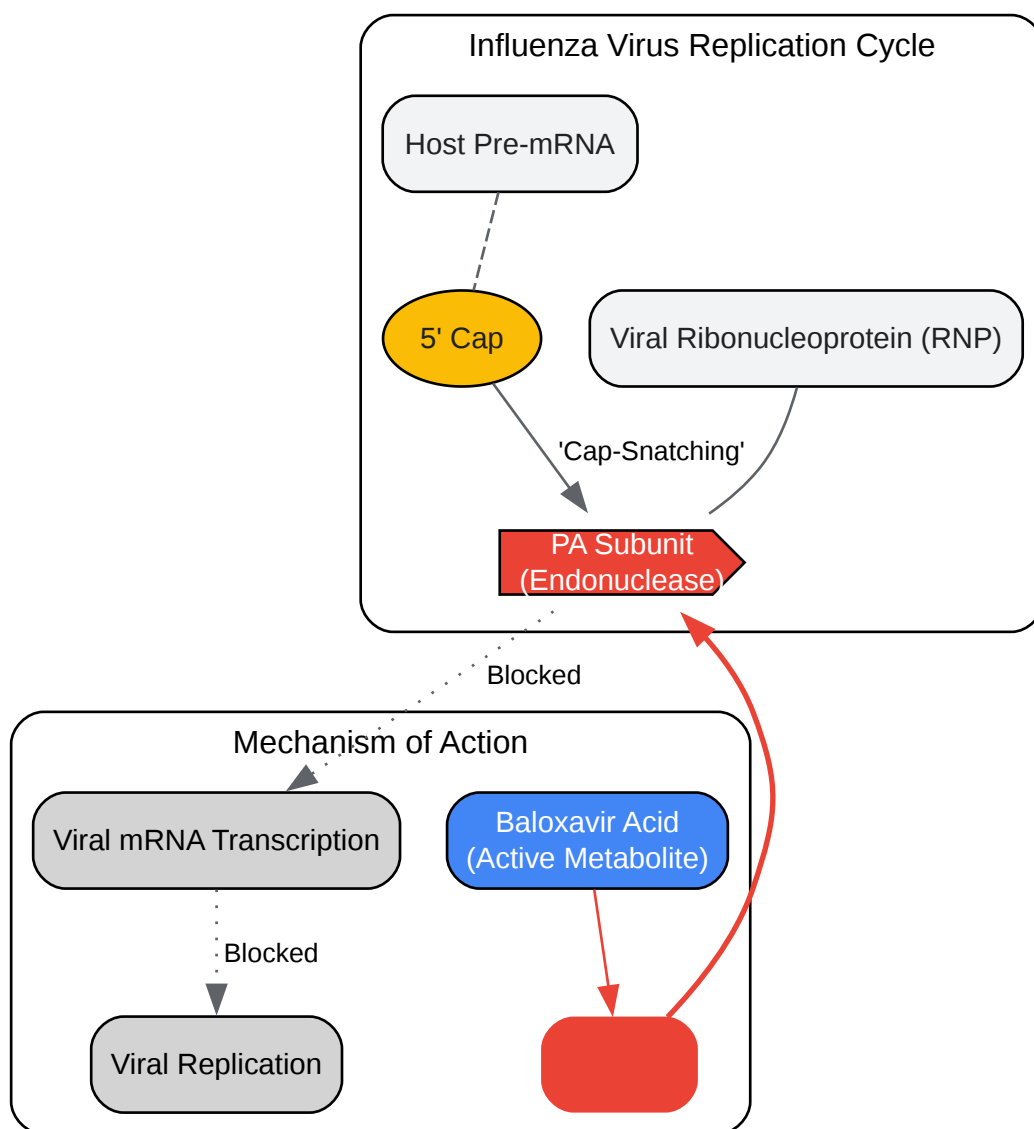
Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for bioanalytical sample analysis and the mechanism of action for Baloxavir.



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Caption: Workflow for bioanalytical quantification using an internal standard.



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Caption: Mechanism of action of Baloxavir in inhibiting influenza replication.

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References

- 1. Baloxavir-d4 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
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